molecular formula C16H21NO3 B1208737 2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- CAS No. 69808-30-6

2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy-

Cat. No. B1208737
CAS RN: 69808-30-6
M. Wt: 275.34 g/mol
InChI Key: FVEWTXHYDMOBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione has been prepared from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, demonstrating its utility in forming dimer compounds and its reactivity in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
  • The compound has been synthesized through the oxidation of 4-hydroxy-2(1H)-quinolones, leading to the formation of chloro- and bromo-quinolinediones, which further react to yield azido and fluoro derivatives (Laschober & Stadlbauer, 1990).

Biochemical and Biological Applications

  • 3-Hydroxy-2,4(1H,3H)-quinolinediones undergo a ring contraction in aqueous alkali, forming 2-hydroxyindoxyls and dioxindoles. This reaction is influenced by the N-substituent and offers insight into novel chemical pathways and potential biological applications (Kafka, Klasek, & Košmrlj, 2001).
  • The structure of 2-heptyl-3-hydroxy-4(1H)-quinolone, a quorum-sensing signal molecule in Pseudomonas aeruginosa, is significant in understanding bacterial cooperative behavior and developing strategies for controlling bacterial virulence (Pustelny et al., 2009).

Electrochemical Detection and Analysis

  • Electrochemical strategies using boron-doped diamond electrodes have been developed for the sensitive detection of 2-heptyl-3-hydroxy-4-quinolone in bacterial cultures, demonstrating the compound's significance in bacterial signaling and its potential in diagnostic applications (Zhou et al., 2011).

Chemical Modifications and Derivatives

  • The C-3 position in analogues of microbial behavioral modulators like PQS and its precursor HHQ has been chemically derivatized to understand the structural and molecular properties influencing biological activity, providing insights into interspecies microbial interactions and potential therapeutic applications (Reen et al., 2012).

properties

CAS RN

69808-30-6

Product Name

2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy-

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-heptyl-3-hydroxy-1H-quinoline-2,4-dione

InChI

InChI=1S/C16H21NO3/c1-2-3-4-5-8-11-16(20)14(18)12-9-6-7-10-13(12)17-15(16)19/h6-7,9-10,20H,2-5,8,11H2,1H3,(H,17,19)

InChI Key

FVEWTXHYDMOBCF-UHFFFAOYSA-N

SMILES

CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O

Canonical SMILES

CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O

synonyms

3-heptyl-3-hydroxy-2,4(1H,3H)-quinolinedione
MY 12-62a
MY-12-62a
MY12-62a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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